6-Ethoxyquinoline-8-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

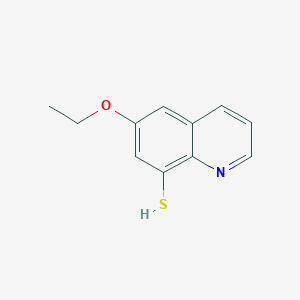

6-Ethoxyquinoline-8-thiol is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of an ethoxy group at the sixth position and a thiol group at the eighth position of the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxyquinoline-8-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-ethoxyaniline with carbon disulfide and potassium hydroxide, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Ethoxyquinoline-8-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

6-Ethoxyquinoline-8-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.

Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of 6-Ethoxyquinoline-8-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the quinoline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions make it a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal chelation.

6-Methoxyquinoline: Similar structure but with a methoxy group instead of an ethoxy group, used in various chemical syntheses.

Quinoline-8-thiol: Lacks the ethoxy group but shares the thiol functionality, used in similar applications.

Uniqueness: 6-Ethoxyquinoline-8-thiol is unique due to the presence of both ethoxy and thiol groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.

Biologische Aktivität

6-Ethoxyquinoline-8-thiol is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article presents a detailed exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group and a thiol functional group attached to a quinoline backbone. Its chemical structure can be represented as follows:

- Chemical Formula : C₉H₉NOS

- Molecular Weight : 179.24 g/mol

- CAS Number : 120-95-6

The unique structural features of this compound contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study conducted by , the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study found that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability .

Case Study: MCF-7 Cell Line

In vitro experiments revealed that:

- IC₅₀ (half maximal inhibitory concentration) was determined to be approximately 15 µM.

- Flow cytometry analysis showed increased annexin V staining, indicating apoptotic cell death.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cancer cells, leading to cellular damage and apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Gene Expression Modulation : The compound can alter the expression levels of genes associated with apoptosis and cell cycle regulation.

Acute Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal studies, acute toxicity tests revealed that high doses led to liver and kidney damage, characterized by elevated enzyme levels in serum and histopathological changes in these organs .

Table 2: Toxicological Data Summary

| Parameter | Observed Effect |

|---|---|

| Liver Enzyme Levels | Elevated ALT and AST |

| Kidney Histopathology | Glomerular damage observed |

| LD₅₀ | >200 mg/kg in rats |

Chronic Exposure Effects

Chronic exposure studies indicated potential carcinogenic effects, necessitating further investigation into long-term safety.

Eigenschaften

Molekularformel |

C11H11NOS |

|---|---|

Molekulargewicht |

205.28 g/mol |

IUPAC-Name |

6-ethoxyquinoline-8-thiol |

InChI |

InChI=1S/C11H11NOS/c1-2-13-9-6-8-4-3-5-12-11(8)10(14)7-9/h3-7,14H,2H2,1H3 |

InChI-Schlüssel |

QHDARNTVHCHLTN-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC(=C2C(=C1)C=CC=N2)S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.